2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
説明
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-20-7-4-8-21(17-20)18-29-16-14-23-24(28(29)32)11-5-13-26(23)33-19-27(31)30-15-6-10-22-9-2-3-12-25(22)30/h2-5,7-9,11-13,17H,6,10,14-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDMRRYYCOSMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline and isoquinoline precursors, followed by their coupling through various organic reactions.
Synthesis of Quinoline Precursor: The quinoline precursor can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of Isoquinoline Precursor: The isoquinoline precursor can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The final coupling of the quinoline and isoquinoline precursors can be achieved through a nucleophilic substitution reaction, where the quinoline moiety is reacted with the isoquinoline moiety in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and isoquinoline moieties, leading to the formation of quinone and isoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Quinone and isoquinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized quinoline and isoquinoline derivatives.
科学的研究の応用
2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as 4-hydroxy-2-quinolone and 2-hydroxyquinoline.
Isoquinoline Derivatives: Such as 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Uniqueness
The uniqueness of 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one lies in its combined structural features of both quinoline and isoquinoline moieties, along with the presence of various functional groups that contribute to its diverse chemical reactivity and potential biological activities.
生物活性
The compound 2-[(3-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Tetrahydroisoquinoline core : This structure is known for various pharmacological properties.
- Substituents : The presence of a 3-methylphenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
1. Orexin Receptor Modulation
Recent studies have shown that related tetrahydroisoquinoline compounds can act as selective antagonists for the orexin 1 (OX1) receptor. This receptor is implicated in reward processes and may play a role in drug addiction therapies. For instance, compounds with similar structures demonstrated significant OX1 activity with an IC50 of 119 nM, while showing minimal activity at the OX2 receptor (IC50 = 8100 nM) .
2. Antioxidant Properties
Compounds within this chemical class have been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is crucial for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Studies employing DPPH and ABTS assays indicated that certain derivatives exhibit strong antioxidant activity .
3. Enzyme Inhibition
In vitro studies have assessed the inhibitory effects of these compounds on various enzymes:
- Acetylcholinesterase : Inhibition of this enzyme is beneficial for treating Alzheimer's disease.
- α-glucosidase : Compounds showed potential in lowering blood sugar levels by inhibiting this enzyme .
Structure-Activity Relationship (SAR)
SAR studies are essential to understand how structural modifications affect biological activity. For instance:
- Substituent Variations : Modifications at the 7-position of the tetrahydroisoquinoline ring have been shown to enhance OX1 receptor selectivity.
- Chirality : The S configuration at the 1-position has been identified as critical for maintaining biological activity in related compounds .
Case Study 1: Neuropharmacological Effects
A study investigating the effects of tetrahydroisoquinolines on animal models revealed that specific derivatives significantly reduced cocaine-induced place preference in rats. This suggests potential applications in addiction treatment .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of tetrahydroisoquinoline derivatives against several bacterial strains. Results indicated that some compounds exhibited notable antibacterial effects, supporting their use in developing new antimicrobial agents .
Data Summary
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer: Synthesis typically involves multi-step protocols with careful control of temperature (e.g., 60–80°C for cyclization), solvent selection (dichloromethane or ethanol for solubility), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization is critical to isolate the final product. Reaction progress should be monitored using TLC or HPLC .
- Example Conditions Table:
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Acylation | 70 | DCM | None | 65–75 |
| Cyclization | 80 | Ethanol | Pd(OAc)₂ | 50–60 |
Q. Which analytical techniques are most effective for confirming molecular structure and purity?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to verify functional groups and stereochemistry, X-ray crystallography for absolute configuration, and HPLC-MS for purity assessment (>95%). FT-IR can confirm key bonds (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What initial biological activities have been observed, and how are they assessed?
- Methodological Answer: Preliminary screens often include in vitro assays (e.g., enzyme inhibition using fluorescence-based kinetics) and cell-based models (e.g., cytotoxicity via MTT assay). For example, tetrahydroisoquinoline derivatives show affinity for serotonin receptors (IC₅₀ ~10–50 µM). Dose-response curves and molecular docking (AutoDock Vina) validate target engagement .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways or biological interactions for this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways. Molecular Dynamics (MD) simulations (e.g., GROMACS) model protein-ligand interactions, while machine learning (e.g., Chemprop) trains on reaction databases to predict yields. Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected stereochemistry)?
- Methodological Answer: Re-evaluate computational parameters (e.g., solvent models in DFT) and confirm experimental conditions (e.g., solvent polarity effects). Use vibrational circular dichroism (VCD) to resolve stereochemical ambiguities. Cross-reference with crystallographic data and refine force fields in MD simulations .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Methodological Answer: Employ a split-plot design to test substituent variations (e.g., methoxy vs. ethoxy groups) across biological assays. Use ANOVA to analyze significance (p < 0.05). For example, the 3-methylphenyl group enhances lipophilicity (logP +0.5), while the tetrahydroquinoline moiety impacts target selectivity .
Q. What are common synthetic impurities, and how can they be mitigated?
- Methodological Answer: Impurities include unreacted intermediates (e.g., residual tetrahydroquinoline) and oxidation byproducts . Use LC-MS to identify impurities and optimize quenching steps (e.g., sodium bisulfite for peroxides). Purity thresholds should follow ICH guidelines (e.g., ≤0.1% for known impurities) .
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer: Conduct ADME assays :
- Absorption: Caco-2 cell monolayers for permeability (Papp >1×10⁻⁶ cm/s).
- Metabolism: Liver microsomes (human/rat) to assess CYP450 stability (t₁/₂ >30 min).
- Excretion: Radiolabeled compound in urine/fecal samples.
- Data Analysis: Non-compartmental modeling (WinNonlin) for AUC and clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
